molecular formula C14H10BrFO2 B071304 4-Bromo-3'-fluoro-4'-methoxybenzophenone CAS No. 161581-93-7

4-Bromo-3'-fluoro-4'-methoxybenzophenone

Cat. No.: B071304
CAS No.: 161581-93-7
M. Wt: 309.13 g/mol
InChI Key: GHUMLKAJACJMCH-UHFFFAOYSA-N
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Description

4-Bromo-3’-fluoro-4’-methoxybenzophenone is an organic compound with the molecular formula C14H10BrFO2. It is a derivative of benzophenone, where the phenyl rings are substituted with bromine, fluorine, and methoxy groups. This compound is used in various chemical synthesis processes and has applications in scientific research.

Scientific Research Applications

4-Bromo-3’-fluoro-4’-methoxybenzophenone is used in various fields of scientific research:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The specific safety and hazards information for 4-Bromo-3’-fluoro-4’-methoxybenzophenone is not available in the search results. It’s recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3’-fluoro-4’-methoxybenzophenone typically involves the bromination and fluorination of methoxybenzophenone derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzophenone in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of 4-Bromo-3’-fluoro-4’-methoxybenzophenone may involve large-scale Suzuki-Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Substitution Reactions: 4-Bromo-3’-fluoro-4’-methoxybenzophenone can undergo nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding ketones or carboxylic acids. Reduction reactions can convert it to alcohols or alkanes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran (THF).

Major Products:

    Substitution Products: Depending on the nucleophile, products can include various substituted benzophenones.

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Alcohols or alkanes.

Mechanism of Action

The mechanism of action of 4-Bromo-3’-fluoro-4’-methoxybenzophenone involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine, fluorine, and methoxy groups can influence its binding affinity and specificity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target.

Comparison with Similar Compounds

  • 4-Bromo-3-fluoro-4’-methoxybenzophenone
  • 4-Bromo-3’-fluoro-4’-methoxybenzophenone
  • 4-Bromo-3-fluoro-4’-methoxybenzophenone

Comparison: 4-Bromo-3’-fluoro-4’-methoxybenzophenone is unique due to the specific arrangement of its substituents, which can affect its reactivity and applications. Compared to similar compounds, it may exhibit different chemical and physical properties, such as solubility, melting point, and reactivity in various chemical reactions.

Properties

IUPAC Name

(4-bromophenyl)-(3-fluoro-4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFO2/c1-18-13-7-4-10(8-12(13)16)14(17)9-2-5-11(15)6-3-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUMLKAJACJMCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373672
Record name 4-Bromo-3'-fluoro-4'-methoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161581-93-7
Record name 4-Bromo-3'-fluoro-4'-methoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 2-fluoro-4-bromoanisole (3.03 g, 14.8 mmol) in anhydrous THF (100 mL) was added n-butyllithium (1.6 M in hexanes, 10.2 mL, 16.3 mol) dropwise at −78° C. The reaction mixture was stirred for 1 h and 80 (4.02 g, 16.3 mmol) dissolved in THF (20 mL) was added dropwise. The reaction mixture was warmed to −20° C. over 1 h, water (100 mL) was added, and the volatiles were removed under reduced pressure. The mixture was extracted with ether (3×100 mL) and the combined extracts were washed with water (100 mL) and brine (100 mL). The mixture was dried over MgSO4 and concentrated. The residue was chromatographed on silica gel (20:1 to 5:1 hexanes:EtOAc) to afford 2.35 g (51%) of 81 as a white crystalline solid. 1H NMR (400 MHz, CDCl3): δ 3.97 (s, 3H), 7.01 (t, J=8.4 Hz, 1H), 7.55-7.62 (m, 6H).
Quantity
3.03 g
Type
reactant
Reaction Step One
Quantity
10.2 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
4.02 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Yield
51%

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